1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
CAS No.: 1439904-14-9
Cat. No.: VC3410260
Molecular Formula: C7H2BrF5O
Molecular Weight: 276.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1439904-14-9 |
|---|---|
| Molecular Formula | C7H2BrF5O |
| Molecular Weight | 276.99 g/mol |
| IUPAC Name | 1-bromo-2,5-difluoro-4-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C7H2BrF5O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H |
| Standard InChI Key | VZGIQFLXELBTGP-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1F)Br)F)OC(F)(F)F |
| Canonical SMILES | C1=C(C(=CC(=C1F)Br)F)OC(F)(F)F |
Introduction
Structural Characteristics and Identification
Chemical Identity and Properties
1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with multiple functional groups positioned on a benzene ring. Its molecular structure consists of a benzene core substituted with a bromine atom, two fluorine atoms at positions 2 and 5, and a trifluoromethoxy group at position 4. This arrangement of substituents creates a molecule with unique electronic properties and reactivity patterns that make it valuable in various synthetic applications.
The compound's key physical and chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Registry Number | 1439904-14-9 |
| Molecular Formula | C₇H₂BrF₅O |
| Molecular Weight | 276.99 g/mol |
| Physical State | Not specified in sources |
| Melting Point | Not specified in sources |
| Boiling Point | Not specified in sources |
| Solubility | Not specified in sources |
| Classification | Halogenated aromatic compound |
| Usage Category | Research chemical; synthetic intermediate |
This compound bears structural similarities to other halogenated aromatics but possesses a unique combination of substituents that influences its chemical behavior and applications. The presence of multiple halogen atoms (bromine and fluorine) along with the trifluoromethoxy group creates a distinct electronic environment around the benzene ring .
Structural Features and Electronic Properties
The electronic properties of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene are significantly influenced by its substituents. The bromine atom serves as a leaving group in various coupling reactions, while the fluorine atoms and trifluoromethoxy group contribute to the compound's electronic characteristics through their high electronegativity and electron-withdrawing effects. These properties collectively influence the reactivity patterns observed in synthetic applications of this compound.
The fluorine substituents at positions 2 and 5 create specific electronic effects on the benzene ring, affecting the distribution of electron density. This electronic configuration contributes to the compound's stability while also providing activation patterns for specific reaction types, particularly those involving metal-catalyzed coupling processes.
Synthesis and Preparation Methods
Laboratory Synthesis
Applications in Organic Synthesis
As a Synthetic Building Block
1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene serves as a versatile building block in organic synthesis due to its functionalized structure. The presence of the bromine atom provides an active site for various transformations, particularly cross-coupling reactions that form new carbon-carbon bonds. This reactivity makes the compound valuable in constructing more complex molecular architectures with specific functional group arrangements.
The compound's utility extends to multiple synthetic pathways, including:
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Construction of extended aromatic systems
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Synthesis of bioactive compounds with fluorinated moieties
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Development of materials with specialized electronic properties
-
Preparation of labeled compounds for mechanistic studies
These applications capitalize on the compound's unique substitution pattern and the reactivity of its functional groups, particularly the bromine atom which serves as an entry point for structural elaboration.
Reaction Versatility
The chemical versatility of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene is demonstrated through its participation in various reaction types. Some key reaction categories include:
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Cross-coupling reactions (Suzuki, Negishi, Heck, and others)
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Metal-halogen exchange reactions
-
Nucleophilic aromatic substitution reactions
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Directed metalation processes
Each of these reaction types leverages different aspects of the compound's reactivity profile, providing synthetic chemists with multiple options for incorporating this building block into complex molecular designs.
The table below summarizes common reaction types and their synthetic outcomes:
| Reaction Type | Conditions | Primary Products | Applications |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, boronic acid/ester, base | Biaryl compounds | Drug synthesis, materials |
| Negishi Coupling | Pd/Ni catalyst, organozinc reagent | Functionalized aromatics | Fine chemicals |
| Metal-Halogen Exchange | Organolithium or Grignard reagents | Metallated intermediates | Diverse transformations |
| Nucleophilic Substitution | Strong nucleophiles, sometimes catalysts | Substituted benzenes | Heterocycle synthesis |
These transformations represent core applications of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene in synthetic organic chemistry research settings.
Research Applications and Findings
Current Research Usage
The primary application of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene is within research laboratories focused on synthetic organic chemistry. The compound has attracted significant attention in research environments due to its utility in constructing complex molecules with specific substitution patterns. Researchers employ this compound particularly when fluorinated aromatic moieties are desired in the final structure, as is often the case in medicinal chemistry and materials science applications.
Research laboratories utilize this compound for:
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Synthesis of pharmaceutical candidates
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Development of agrochemical compounds
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Preparation of advanced materials with unique electronic properties
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Mechanistic studies of organometallic reactions
These applications reflect the compound's value as a specialized synthetic intermediate in research settings focused on discovery and development of new molecules with tailored properties .
| Compound | CAS Number | Structural Difference | Notable Properties |
|---|---|---|---|
| 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene | 1439904-14-9 | Reference compound | Versatile synthetic intermediate |
| 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene | 261945-75-9 | CF₃ instead of OCF₃ | Used in medicinal and agrochemical synthesis |
| 1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene | 1807187-83-2 | Different substitution pattern | Alternative synthetic intermediate |
| 1-Bromo-3,3,3-trifluoropropene | Not specified | Non-aromatic structure | Potential flame retardant (cup-burner value: 4.5%) |
This comparative analysis highlights how the specific arrangement of functional groups influences the properties and applications of these related compounds .
Future Research Directions
Synthetic Methodology Improvements
Further research could also focus on improving the synthetic accessibility of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene through:
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Development of more efficient catalytic systems for its preparation
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Exploration of flow chemistry approaches for continuous production
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Investigation of greener synthetic routes with reduced environmental impact
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Optimization of purification protocols to increase yield and purity
Such methodological improvements would enhance the compound's utility as a research tool and potentially enable its application in larger-scale processes if commercial demand were to develop .
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